molecular formula C11H11N5S B3084172 4-amino-6-(1H-indol-6-yl)-1,6-dihydro-1,3,5-triazine-2-thiol CAS No. 1142208-70-5

4-amino-6-(1H-indol-6-yl)-1,6-dihydro-1,3,5-triazine-2-thiol

Cat. No.: B3084172
CAS No.: 1142208-70-5
M. Wt: 245.31 g/mol
InChI Key: KEAZKKKVMFEMAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-6-(1H-indol-6-yl)-1,6-dihydro-1,3,5-triazine-2-thiol is a heterocyclic compound that features a triazine ring fused with an indole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and antitumor properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-6-(1H-indol-6-yl)-1,6-dihydro-1,3,5-triazine-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-indolylamine with thiourea and formaldehyde under acidic conditions to form the desired triazine-thiol compound. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-amino-6-(1H-indol-6-yl)-1,6-dihydro-1,3,5-triazine-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Catalytic hydrogenation or metal hydrides such as sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

4-amino-6-(1H-indol-6-yl)-1,6-dihydro-1,3,5-triazine-2-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral activities.

    Medicine: Explored as a potential antitumor agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-amino-6-(1H-indol-6-yl)-1,6-dihydro-1,3,5-triazine-2-thiol involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interfere with cellular pathways by modulating the expression of specific genes or proteins. The indole moiety is known to interact with DNA and proteins, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-amino-6-(pyrazol-4-yl)pyrimidine: Another heterocyclic compound with similar biological activities.

    2-amino-4H-pyran-3-carbonitrile: Known for its pharmacological properties, including antimicrobial and antitumor activities.

Uniqueness

4-amino-6-(1H-indol-6-yl)-1,6-dihydro-1,3,5-triazine-2-thiol is unique due to its combination of an indole and triazine ring, which imparts distinct chemical and biological properties. The presence of both amino and thiol groups allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

4-amino-2-(1H-indol-6-yl)-2,5-dihydro-1H-1,3,5-triazine-6-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5S/c12-10-14-9(15-11(17)16-10)7-2-1-6-3-4-13-8(6)5-7/h1-5,9,13H,(H4,12,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEAZKKKVMFEMAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2)C3NC(=S)NC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-6-(1H-indol-6-yl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 2
4-amino-6-(1H-indol-6-yl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 3
4-amino-6-(1H-indol-6-yl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 4
4-amino-6-(1H-indol-6-yl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 5
4-amino-6-(1H-indol-6-yl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 6
4-amino-6-(1H-indol-6-yl)-1,6-dihydro-1,3,5-triazine-2-thiol

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